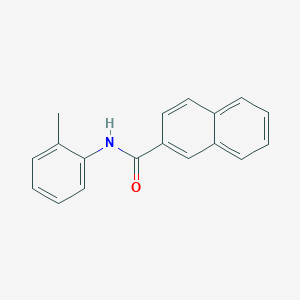

N-(2-methylphenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-18(20)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEADKKZZBWUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330112 | |

| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413616-81-6 | |

| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Naphthoquinones and related derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(2-methylphenyl)naphthalene-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the creation of derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of 2-methylphenylamine with naphthalene-2-carboxylic acid under conditions that may include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is often conducted in organic solvents like dichloromethane at room temperature.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains, with minimum inhibitory concentrations (MICs) as low as 1.60 µM .

Anticancer Research

The compound is also under investigation for its potential anticancer properties. Studies have suggested that it may inhibit enzymes involved in cell proliferation, making it a candidate for further development as a therapeutic agent .

Industrial Applications

Dyes and Pigments Production

this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties. This application is vital in industries requiring high-performance colorants.

Pharmaceutical Formulations

The compound's stability and bioactivity render it suitable for incorporation into pharmaceutical formulations, particularly those aimed at treating bacterial infections or cancer.

Table 1: Antimicrobial Activity of Naphthalene-2-Carboxamides

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1.60 | Staphylococcus aureus (MRSA) |

| N-(4-nitrophenyl)naphthalene-2-carboxamide | 13.0 | Mycobacterium kansasii |

| N-(3-fluorophenyl)naphthalene-2-carboxamide | 28.4 | Mycobacterium marinum |

-

Antimicrobial Screening Study

A study conducted on various substituted naphthalene-2-carboxamides highlighted the efficacy of this compound against resistant bacterial strains. The research demonstrated that modifications to the phenyl ring significantly influenced antimicrobial activity, suggesting avenues for further exploration in drug design . -

In Vitro Anticancer Activity Assessment

In vitro assays revealed that certain derivatives of naphthalene-2-carboxamides exhibited cytotoxic effects on cancer cell lines, indicating potential therapeutic applications. The mechanism appears to involve modulation of cellular pathways associated with growth inhibition .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring (e.g., halogen, nitro, alkoxy, azo groups) and hydroxylation patterns on the naphthalene moiety. These modifications significantly influence bioactivity and physicochemical properties.

Table 1: Structural Comparison of Selected Analogs

Bioactivity Profiles

Substituents critically determine antimicrobial efficacy. For example:

- Methoxy and ethoxy groups : N-(2-methoxyphenyl) and N-(2-ethoxyphenyl) derivatives exhibit moderate activity (MIC = 50–200 µM) against E. coli and S. typhimurium .

- Chloro and nitro groups : N-(2-chlorophenyl) and N-(2-nitrophenyl) analogs show potent antimycobacterial activity, likely due to enhanced electron-withdrawing effects improving target binding .

- Unsubstituted phenyl : 1-Hydroxy-N-phenylnaphthalene-2-carboxamide (MIC >1000 µM) is inactive, highlighting the necessity of substituents for bioactivity .

Table 2: Antimicrobial Activity of Selected Analogs

Physicochemical Properties

- Melting Points : Alkoxy-substituted derivatives (e.g., N-(2-ethoxyphenyl), 10a) exhibit lower melting points (139°C) compared to chloro/nitro analogs (e.g., compound 1, >200°C), reflecting reduced crystallinity due to bulky substituents .

- Solubility : Hydroxyl groups (e.g., 1-hydroxy in compound 9a) improve aqueous solubility via hydrogen bonding, whereas methyl or chloro groups enhance lipophilicity .

Structural Insights from Crystallography

- Intramolecular hydrogen bonds : Observed in N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (11), stabilizing the planar conformation and influencing crystal packing .

Biological Activity

N-(2-methylphenyl)naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is part of a larger class of naphthalene derivatives known for their varied biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Strains

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Escherichia coli | 22.9 |

| Pseudomonas aeruginosa | 137.43 |

| Enterococcus faecalis | 23.15 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains .

2. Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies. The compound is believed to inhibit cell proliferation through its interaction with specific enzymes involved in cancer cell metabolism.

Case Study: Mechanism of Action

In a study examining the compound's effects on cancer cells, it was found that this compound could inhibit enzymes associated with cell growth, leading to reduced viability in tumor cells . The exact pathways are still under investigation, but preliminary findings suggest modulation of metabolic pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can inhibit the activity of key enzymes and receptors, disrupting normal cellular functions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in photosynthetic electron transport, which is critical for energy production in both bacterial and plant cells.

- Receptor Interaction : It can modulate the activity of receptors that are important for cell signaling pathways related to growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the naphthalene ring significantly influence its antimicrobial and anticancer activities.

Table 2: Summary of SAR Findings

| Compound Variation | Activity Type | Observations |

|---|---|---|

| Hydroxyl group addition | Increased antibacterial | Enhanced activity against S. aureus |

| Fluorine substitution | Improved anticancer | Higher potency against tumor cells |

| Methyl group positioning | Variable efficacy | Affects binding affinity to targets |

These observations highlight how minor modifications to the chemical structure can lead to substantial changes in biological activity, guiding future synthetic efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylphenyl)naphthalene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Acylation : React naphthalene-2-carbonyl chloride (synthesized from naphthalene-2-carboxylic acid using thionyl chloride) with 2-methylaniline in anhydrous dichloromethane. Use a base like triethylamine to neutralize HCl byproducts.

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Optimize temperature (40–60°C) and molar ratios (1:1.2 acyl chloride:amine) to improve yield (typically 70–85%) .

- Purification : Recrystallize from ethanol or use column chromatography with gradient elution.

Q. How is the molecular structure of N-(2-methylphenyl)naphthalene-2-carboxamide characterized?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters include torsion angles (e.g., 11.33° between naphthalene and phenyl rings) and hydrogen-bonding networks (N–H⋯O/S) .

- Spectroscopy : Confirm structure via NMR (δ 8.5–7.2 ppm for aromatic protons), NMR (δ 165–170 ppm for carbonyl), and FT-IR (amide I band at ~1650 cm) .

Q. What are the primary toxicological risks associated with N-(2-methylphenyl)naphthalene-2-carboxamide in laboratory settings?

- Risk Assessment :

- Exposure routes : Prioritize inhalation (dust) and dermal contact. Use fume hoods and PPE (gloves, lab coats).

- Animal models : Administer orally (50–200 mg/kg in rodents) to assess acute toxicity (LD) and monitor hepatic/renal biomarkers (ALT, BUN) .

- Bias mitigation : Follow risk-of-bias questionnaires (Table C-7) to ensure dose randomization and allocation concealment in studies .

Q. How can chromatographic methods resolve stereoisomers or byproducts of N-(2-methylphenyl)naphthalene-2-carboxamide?

- Separation Strategies :

- HPLC : Use a C18 column with mobile phase acetonitrile:water (70:30) at 1.0 mL/min. Detect at 254 nm; adjust pH to 3.0 (with trifluoroacetic acid) for better peak resolution of regioisomers .

- Chiral columns : Employ amylose- or cellulose-based columns for enantiomeric separation (if applicable).

Advanced Research Questions

Q. What experimental designs are suitable for studying the bioactivity of N-(2-methylphenyl)naphthalene-2-carboxamide against enzyme targets?

- Approach :

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC values can be calculated from dose-response curves (0.1–100 µM).

- Molecular docking : Perform AutoDock Vina simulations to predict binding modes with active sites (e.g., naphthalene ring π-stacking with aromatic residues) .

Q. How can crystallographic challenges (e.g., twinning) during structural analysis of N-(2-methylphenyl)naphthalene-2-carboxamide be addressed?

- Solutions :

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model non-merohedral twinning (e.g., twin ratio 0.357:0.643). Validate with R < 0.05 and Flack parameter < 0.1 .

- Data collection : Optimize crystal mounting (loop size) and cooling (100 K) to minimize lattice disorder.

Q. What mechanistic studies elucidate the compound’s metabolic pathways and genotoxic potential?

- Methods :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS (e.g., hydroxylated derivatives at m/z 288.1) .

- Ames test : Use Salmonella strains TA98/TA100 to assess mutagenicity (dose range: 10–500 µg/plate).

Q. How can structural modifications enhance the solubility or target selectivity of N-(2-methylphenyl)naphthalene-2-carboxamide?

- SAR Analysis :

- Substitution : Introduce polar groups (e.g., –OH at naphthalene C6/C7) to improve aqueous solubility (logP reduction from 3.5 to 2.8) .

- Bioisosteres : Replace the methylphenyl group with pyridyl or thiophene to modulate receptor affinity (e.g., IC shift from 1.2 µM to 0.8 µM) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.